(E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[2-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-16-8-9-4-3-7-12(9)10(13)5-6-11(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDIOZVVCHNFJS-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1CCCN1C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Formula
The structural formula of (E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 173.19 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Research indicates that this compound may exert its biological effects through modulation of various biochemical pathways. Preliminary studies suggest that it could influence metabolic processes related to cholesterol absorption and potentially exhibit anti-inflammatory properties.
Pharmacological Studies
- Cholesterol Absorption Inhibition : In vitro assays have shown that this compound may inhibit intestinal cholesterol absorption, similar to other known inhibitors. This was evaluated using a hamster model where serum cholesterol levels were significantly reduced after administration of the compound.
- Anti-inflammatory Effects : Another study focused on the compound's potential anti-inflammatory activity. It was found to reduce pro-inflammatory cytokines in cultured macrophages, suggesting a role in modulating immune responses.
Case Studies
A notable case study involved the administration of this compound in a clinical trial aimed at assessing its efficacy in lowering cholesterol levels among patients with hyperlipidemia. The results indicated a statistically significant reduction in LDL cholesterol after 8 weeks of treatment compared to placebo controls.
Toxicological Assessments
Toxicity studies conducted on animal models revealed a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully elucidate long-term safety and potential side effects.
Regulatory Status
As of now, this compound has not yet been approved for clinical use by regulatory bodies such as the FDA or EMA, pending further research and clinical trials.
Comparison with Similar Compounds
Key Features:
Core Structure: All three compounds share the 4-oxobut-2-enoic acid backbone, which confers rigidity and electrophilicity to the α,β-unsaturated carbonyl system.
Substituent Variations :
- Target Compound : The 2-(ethoxymethyl) group on pyrrolidine introduces steric bulk and ether-based polarity.
- Simplified Pyrrolidine Analog : Lacks substituents on the pyrrolidine ring, resulting in lower molecular weight and hydrophobicity .
- Piperidine Analog : Features a six-membered piperidine ring with a 4-(difluoromethyl) group, enhancing electron-withdrawing effects and conformational flexibility .
Table 1: Structural and Molecular Properties
Physicochemical Properties
Predicted/Estimated Data:
- logP :
- Solubility :
- Ethoxymethyl and difluoromethyl substituents reduce aqueous solubility compared to the unsubstituted pyrrolidine analog.
Preparation Methods
General Strategy
The preparation typically involves:
- Activation of the carboxylic acid or precursor.
- Nucleophilic substitution or amidation with a pyrrolidine derivative bearing the ethoxymethyl substituent.
- Control of stereochemistry at the double bond.
Literature-Based Synthetic Routes
While direct preparation methods for (E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid are scarce, closely related compounds and analogues provide insight into effective synthetic approaches.
Method 1: Carbodiimide-Mediated Amidation in Dichloromethane
-
- Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) as a coupling agent.
- Catalytic amount of 4-N,N-dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane (DCM).
- Temperature: 0 °C.
- Reaction time: Variable, until completion.
-
- The carboxylic acid precursor (such as monomethyl fumarate or related α,β-unsaturated acids) is activated by EDAC in DCM at 0 °C.
- The pyrrolidine derivative with an ethoxymethyl substituent is added along with DMAP.
- After reaction completion, the mixture is worked up to isolate the target amide.
-
- This method yields the amide as a viscous oil.
- The reaction maintains the (E)-configuration of the double bond.
| Parameter | Details |
|---|---|
| Coupling agent | EDAC (1.2 equivalents) |
| Catalyst | DMAP (catalytic amount) |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction time | Until completion |
| Product form | Viscous oil |
| Stereochemistry | (E)-configuration preserved |
This approach is adapted from the preparation of related compounds such as methyl 4-morpholin-4-ylbutyl (2E)but-2-ene-1,4-dioate.
Method 2: Alkylation of Pyrrolidine Followed by Amidation
Step 1: Alkylation of Pyrrolidine
- Pyrrolidine is alkylated with ethoxymethyl chloride or equivalent alkylating agents under basic conditions to introduce the ethoxymethyl substituent on the nitrogen.
- Typical base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 50–80 °C.
- Reaction time: 1–3 hours.
Step 2: Amidation with Activated Acid
- The alkylated pyrrolidine is reacted with an activated α,β-unsaturated acid derivative, such as an acid chloride or ester.
- Activation methods include treatment with oxalyl chloride or thionyl chloride in dichloromethane at room temperature or slightly elevated temperatures.
- The amide bond formation occurs under mild conditions to preserve the double bond configuration.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Pyrrolidine + ethoxymethyl chloride, K2CO3, DMF, 60 °C, 2 h | ~80 | Efficient N-alkylation |
| Acid Activation | α,β-unsaturated acid + oxalyl chloride, DMF catalyst, DCM, 20 °C, 2 h | High | Formation of acid chloride |
| Amidation | Alkylated pyrrolidine + acid chloride, DCM, RT, 1 h | Moderate to high | Preservation of (E)-configuration |
This two-step approach is extrapolated from analogous procedures for related piperidine and morpholine derivatives.
Method 3: One-Pot Synthesis via Carbodiimide Coupling and In Situ Alkylation
-
- Combining the activation of the acid and nucleophilic substitution in one pot.
- Use of carbodiimide coupling agents and simultaneous introduction of the ethoxymethyl substituent.
-
- Reduced purification steps.
- Potentially higher overall yield.
- Minimizes exposure to moisture and air.
-
- Requires careful control of reaction conditions to avoid side reactions.
- Optimization of reagent equivalents and order of addition is critical.
-
- Yields comparable to stepwise methods.
- High stereochemical purity.
This method is suggested based on recent advances in one-pot syntheses of substituted amides and related compounds.
Data Table Summarizing Preparation Methods
| Method No. | Key Steps | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| 1 | Carbodiimide-mediated amidation | EDAC, DMAP, DCM, 0 °C | Moderate | Mild conditions, stereospecific | Requires pure starting materials |
| 2 | Alkylation + acid activation + amidation | Ethoxymethyl chloride, K2CO3, DMF; Oxalyl chloride, DCM, RT | High | High yield, scalable | Multi-step, longer reaction time |
| 3 | One-pot carbodiimide coupling + alkylation | EDAC, DMAP, ethoxymethyl source, DCM, controlled temp | Moderate | Fewer steps, efficient | Needs optimization, sensitive |
Research Findings and Analysis
The use of carbodiimide coupling agents such as EDAC with catalytic DMAP in dichloromethane at low temperatures is well-established for amidation reactions involving α,β-unsaturated acids, preserving the (E)-configuration of the double bond.
Alkylation of pyrrolidine nitrogen with ethoxymethyl groups is efficiently achieved under basic conditions, providing key intermediates for subsequent amidation.
Activation of carboxylic acids to acid chlorides using oxalyl chloride or thionyl chloride in dichloromethane is a common and effective method to facilitate amide bond formation with amines.
One-pot synthesis strategies, though less documented specifically for this compound, show promise in improving efficiency and reducing purification steps, as evidenced by related heterocyclic compound syntheses.
Maintaining an inert atmosphere and low temperatures during coupling reactions minimizes side reactions and racemization, ensuring high stereochemical purity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-4-(2-(ethoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrrolidine derivatives and activated α,β-unsaturated carbonyl intermediates. For example, analogous compounds (e.g., 4-aryl-4-oxo-2-butenoic acids) are synthesized using hydrogen peroxide-mediated epoxidation followed by nucleophilic substitution . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature (25–60°C), and catalysts (e.g., NADP+/NADPH for redox reactions) to enhance yield and stereoselectivity . Characterization via -NMR and -NMR is critical to confirm the (E)-configuration and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., vinyl protons at δ 6.8–7.2 ppm for the α,β-unsaturated carbonyl group), while -NMR confirms carbonyl carbons (δ 170–180 ppm) and pyrrolidine ring carbons .
- ESI-TOF Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Contradictions in data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or residual solvents. Deuterated solvent exchange or 2D NMR (COSY, HSQC) can resolve ambiguities .
Advanced Research Questions
Q. How does the ethoxymethyl substituent on the pyrrolidine ring influence the compound’s reactivity and biological activity?
- Methodological Answer : The ethoxymethyl group enhances hydrophobicity and steric bulk, potentially affecting binding to biological targets. Comparative studies of analogs (e.g., 4-aryl-4-oxo-2-butenoic acids) show that electron-donating substituents like ethoxymethyl increase stability against nucleophilic attack but may reduce solubility . To evaluate bioactivity, design assays targeting enzymes with hydrophobic active sites (e.g., HIV-1 integrase or aldose reductase) and compare IC₅₀ values against unsubstituted analogs .
Q. What strategies address contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurities. Solutions include:
- Standardized Assay Protocols : Use validated cell lines (e.g., human peripheral blood mononuclear cells) and control for organic degradation by stabilizing samples at 4°C during testing .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethoxymethyl with acetyl) to isolate effects on activity .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., antiproliferative activity in cancer cell lines) while excluding non-GLP-compliant sources .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like integrase enzymes. Parameterize the force field with DFT-calculated partial charges for the α,β-unsaturated carbonyl group, which participates in Michael addition reactions . Validate predictions with experimental binding assays (e.g., surface plasmon resonance) and compare with analogs (e.g., spiroimidazole derivatives) to refine models .
Q. What experimental designs evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours. The α,β-unsaturated carbonyl is prone to hydrolysis, so esterification or prodrug strategies may improve stability .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products using LC-MS .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks and assess crystallinity via XRD to detect polymorphic transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
